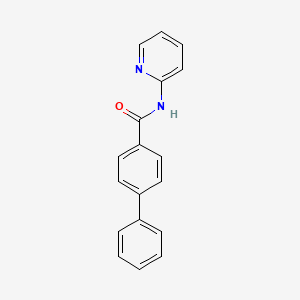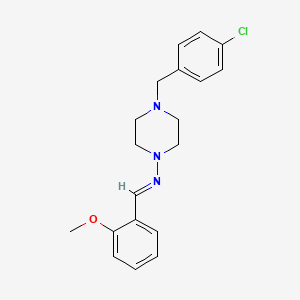![molecular formula C15H24N6O2S B5549070 1-(cyclobutylcarbonyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5549070.png)
1-(cyclobutylcarbonyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic chemical building blocks to achieve the desired molecular architecture. For instance, a typical synthesis could involve the condensation of piperidine derivatives with activated cyclobutyl precursors, followed by the introduction of the tetrazole moiety through nucleophilic substitution or coupling reactions (Thimmegowda et al., 2009).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using X-ray crystallography, revealing detailed information about the spatial arrangement of atoms and the geometry of the molecule. For example, studies have shown how different rings within a molecule adopt specific conformations that can influence its biological activity and chemical reactivity (Plazzi et al., 1997).
Chemical Reactions and Properties
The chemical reactivity of compounds containing piperidine, tetrazole, and cyclobutyl groups can vary significantly based on their structural context. These molecules can participate in a range of chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions, depending on the functional groups present and the reaction conditions employed. The tetrazole moiety, in particular, is known for its mimicry of carboxylate in biological systems, offering unique reactivity patterns (Rajkumar et al., 2014).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
1-(cyclobutylcarbonyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-4-piperidinecarboxamide is a chemical compound involved in various synthetic routes for producing potentially significant pharmacological agents. Studies on similar compounds highlight their application in the development of new drugs with improved efficacy and safety profiles. For instance, research on the synthetic routes of vandetanib emphasizes the exploration of efficient, high-yield, and commercially viable methods for industrial-scale production of such complex molecules, suggesting a similar approach could be applied to the synthesis and optimization of compounds like 1-(cyclobutylcarbonyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-4-piperidinecarboxamide for potential therapeutic uses (Mi, 2015).
Drug-Delivery Systems
Cyclodextrins (CDs) have been studied extensively for their ability to form inclusion complexes with various drugs, including antibiotics and antibacterial agents. This capability is critical for improving drug solubility, modifying drug-release profiles, enhancing antimicrobial activity, and improving biological membrane permeability. Given the structural complexity and potential therapeutic applications of 1-(cyclobutylcarbonyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-4-piperidinecarboxamide, research into its interaction with CDs could lead to novel drug-delivery systems that optimize its pharmacological benefits (Boczar & Michalska, 2022).
Potential Antimicrobial and Antitubercular Activity
Compounds containing the piperazine moiety, such as 1-(cyclobutylcarbonyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-4-piperidinecarboxamide, have been explored for their antimicrobial and antitubercular activities. Reviews of piperazine derivatives highlight their significance in developing new anti-mycobacterial agents, particularly against Mycobacterium tuberculosis and drug-resistant strains. This suggests that research into the antimicrobial properties of 1-(cyclobutylcarbonyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-4-piperidinecarboxamide could yield valuable insights into its potential as a novel therapeutic agent (Girase et al., 2020).
Propiedades
IUPAC Name |
1-(cyclobutanecarbonyl)-N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O2S/c1-20-15(17-18-19-20)24-10-7-16-13(22)11-5-8-21(9-6-11)14(23)12-3-2-4-12/h11-12H,2-10H2,1H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHSEGSGJHRVBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCCNC(=O)C2CCN(CC2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclobutylcarbonyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-4-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548997.png)
![2-methyl-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5548998.png)


![8-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549024.png)
![2,2'-[(4-methoxy-6-methyl-2-pyrimidinyl)imino]diethanol](/img/structure/B5549040.png)
![methyl 4-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoate](/img/structure/B5549046.png)
![2-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5549054.png)
![5-{4-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5549059.png)

![N-cyclohexyl-4-{[(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5549073.png)
![2-(2-chloro-4-fluorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5549077.png)
![4-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5549083.png)
![3-isobutyl-N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5549090.png)